Farnesylacetone

描述

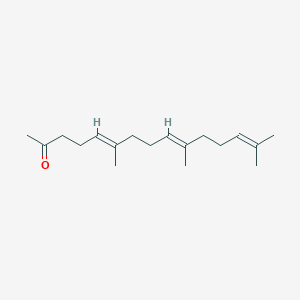

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUMRKDLVGQMJU-IUBLYSDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061087, DTXSID50883648 | |

| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or pale straw-coloured oily liquid; intensely sweet, floral odour | |

| Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.885-0.895 | |

| Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1117-52-8, 762-29-8 | |

| Record name | Farnesylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl acetone, (5E,9E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E,E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESYL ACETONE, (5E,9E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S0G4N267H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Farnesylacetone

Farnesylacetone as an Intermediate in Isoprenoid and Steroid Biosynthesis

This compound serves as a key intermediate in the biosynthesis of isoprenoids, a large and diverse class of naturally occurring organic compounds. While not a direct on-pathway intermediate in the primary route of steroid synthesis, its precursor, farnesyl pyrophosphate (FPP), is a critical branch point. nih.gov FPP is the direct precursor for the synthesis of squalene, which is the committed precursor for all steroids. nih.gov The formation of this compound from the degradation of carotenoids represents a metabolic node that can influence the pool of isoprenoid precursors.

Isoprenoids are synthesized from the basic five-carbon units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The sequential condensation of these units leads to the formation of geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20), which are the precursors for monoterpenes, sesquiterpenes (and triterpenes/steroids), and diterpenes, respectively. researchgate.net this compound itself is a C18 apocarotenoid, a product of the oxidative cleavage of carotenoids.

Mevalonate (B85504) Pathway and its Connection to this compound Precursors

The biosynthesis of the precursors to this compound is intrinsically linked to the mevalonate (MVA) pathway, a fundamental metabolic route found in eukaryotes, archaea, and some bacteria. This pathway is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks of all isoprenoids. nih.gov

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by the rate-limiting step catalyzed by HMG-CoA reductase, which reduces HMG-CoA to mevalonate. A series of ATP-dependent phosphorylation and decarboxylation reactions then convert mevalonate into IPP. IPP is subsequently isomerized to DMAPP by the enzyme IPP isomerase.

The direct precursor to sesquiterpenes and the parent compounds from which this compound is derived is farnesyl pyrophosphate (FPP). FPP is synthesized by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase. wikipedia.org

Alternative Biosynthetic Routes to this compound

The primary and most well-documented biosynthetic route to this compound in biological systems is through the oxidative cleavage of carotenoids. nih.gov While there are alternative pathways for the biosynthesis of isoprenoid precursors, such as the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway in plants and bacteria, specific alternative biosynthetic pathways leading directly to this compound have not been extensively characterized.

The MEP pathway, which occurs in the plastids of plant cells, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce IPP and DMAPP. While there is evidence of "metabolic crosstalk" between the cytosolic MVA and plastidial MEP pathways, allowing for the exchange of intermediates, the direct synthesis of this compound from precursors derived exclusively from the MEP pathway is not a commonly described route. researchgate.net The majority of scientific literature points to the degradation of C40 carotenoids as the principal source of this compound.

Enzymatic Mechanisms in this compound Formation

The formation of this compound is a result of specific enzymatic activities that act on larger precursor molecules. These enzymes play a critical role in the metabolic pathways that lead to the production and subsequent degradation of this compound.

Role of Carotenoid Cleavage Dioxygenases (CCDs) in this compound Production

Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron-containing enzymes that are central to the production of this compound. semanticscholar.org These enzymes catalyze the oxidative cleavage of double bonds within the polyene chain of carotenoids, leading to the formation of a variety of apocarotenoids, including this compound. science.gov

The CCD1 subfamily, in particular, has been shown to have a broad substrate specificity, cleaving various carotenoids at the 9,10 and 9',10' positions. nih.gov For example, the cleavage of lycopene (B16060) by CCD1 can yield 6-methyl-5-hepten-2-one. nih.gov The formation of this compound specifically results from the cleavage of certain carotenoid precursors at the 11,12 position. The specificity of different CCDs for various carotenoid substrates and cleavage sites is a key determinant in the profile of apocarotenoids produced in an organism.

| Enzyme Family | Substrate(s) | Cleavage Position(s) | Product(s) |

| Carotenoid Cleavage Dioxygenases (CCDs) | Carotenoids (e.g., β-carotene, lycopene) | 9,10 and 9',10' | Various apocarotenoids |

| CCD1 Subfamily | Various Carotenoids | 9,10 and 9',10'; 11,12 | This compound, other apocarotenoids |

Oxidative Degradation Pathways Involving this compound

Once formed, this compound can be further metabolized through various oxidative degradation pathways. While specific pathways dedicated to this compound degradation are not as extensively studied as its formation, it is understood that as an organic molecule, it is subject to catabolic processes within the cell. These pathways likely involve further oxidation, conjugation, and eventual excretion. In some microorganisms, the degradation of related compounds like farnesol (B120207) has been observed to be under transcriptional regulation, suggesting that specific enzymatic machinery is involved in the turnover of these sesquiterpenoids. biorxiv.org

Metabolic Crosstalk and Regulation in Sesquiterpene Biosynthesis

The biosynthesis of sesquiterpenes, and by extension the availability of precursors for this compound formation, is tightly regulated and involves metabolic crosstalk between different cellular compartments. The cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway are the two primary routes for isoprenoid precursor synthesis in plants. researchgate.net

Metabolic crosstalk, involving the transport of intermediates like IPP between the cytosol and plastids, allows for a coordinated regulation of isoprenoid biosynthesis. researchgate.net This exchange ensures a balanced supply of precursors for the synthesis of various isoprenoid classes, including sesquiterpenes in the cytosol and monoterpenes and diterpenes in the plastids.

The regulation of sesquiterpene biosynthesis occurs at multiple levels. The activity of key enzymes in the MVA pathway, such as HMG-CoA reductase, is subject to feedback regulation. Furthermore, the expression of sesquiterpene synthase genes is often transcriptionally regulated in response to developmental cues and environmental stimuli. nih.gov This complex regulatory network ensures that the production of sesquiterpenes and their derivatives, like this compound, is finely tuned to the physiological needs of the organism.

| Regulatory Mechanism | Key Players | Effect on Sesquiterpene Biosynthesis |

| Feedback Regulation | HMG-CoA Reductase | Inhibition by downstream products |

| Transcriptional Regulation | Sesquiterpene Synthase Genes | Induction or repression of gene expression |

| Metabolic Crosstalk | IPP Transporters | Exchange of precursors between cytosol and plastids |

Biological and Pharmacological Activities of Farnesylacetone

Inhibitory Activities and Mechanisms

Farnesylacetone exhibits notable inhibitory properties across different biological systems. Its mechanisms of action involve direct interaction with key protein complexes and enzymes, leading to the modulation of their functions.

Inhibition of Electron Transport Pathways

This compound has been shown to interfere with the mitochondrial electron transport chain, a critical pathway for cellular energy production. nih.gov

The mechanism of inhibition by this compound is proposed to involve its interaction with the iron-sulfur (Fe-S) centers within Complex I and Complex II. nih.gov These clusters are essential for the dehydrogenase activities of both complexes, facilitating the transfer of electrons. libretexts.orgmdpi.com By interacting with these Fe-S centers, this compound effectively blocks the electron transfer process. nih.gov Iron-sulfur clusters are ancient and ubiquitous prosthetic groups that are crucial for the function of numerous proteins involved in electron transfer. wikipedia.org

Inhibition of Platelet Aggregation

This compound has been identified as an inhibitor of platelet aggregation, a key process in hemostasis and thrombosis.

Studies have demonstrated that derivatives of this compound can potently inhibit platelet aggregation induced by various agonists, including collagen, thrombin, and adenosine (B11128) diphosphate (B83284) (ADP). researchgate.net One particular derivative showed strong inhibitory activity against aggregation triggered by all three of these agents. researchgate.net Collagen, thrombin, and ADP are crucial physiological activators of platelets, each initiating distinct signaling pathways that lead to aggregation. um.esnih.govnih.gov The ability of this compound derivatives to inhibit aggregation induced by multiple agonists suggests a broad-spectrum antiplatelet activity.

Cholinesterase Inhibitory Activity

This compound and its derivatives have been found to possess cholinesterase inhibitory activity, a property relevant to the management of neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.com

Research on two this compound derivatives isolated from the brown alga Sargassum sagamianum revealed moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netcabidigitallibrary.orgnih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, were in the micromolar range. Specifically, the IC50 values for AChE inhibition were between 48.0 and 65.0 µM, and for BuChE inhibition, they were between 23.0 and 34.0 µM. researchgate.netcabidigitallibrary.orgnih.gov This indicates a moderate but significant level of inhibition for both enzymes. mdpi.com

| This compound Derivative | Target Enzyme | IC50 (µM) |

| (5E,10Z)-6,10,14-trimethylpentadeca-5,10-dien-2,12-dione | Acetylcholinesterase | 48.0 researchgate.netcabidigitallibrary.orgnih.gov |

| (5E,9E,13E)-6,10,4-trimethyl- pentadeca-5,9,13-trien-2,12-dione | Acetylcholinesterase | 65.0 researchgate.netcabidigitallibrary.orgnih.gov |

| (5E,10Z)-6,10,14-trimethylpentadeca-5,10-dien-2,12-dione | Butyrylcholinesterase | 23.0 researchgate.netcabidigitallibrary.orgnih.gov |

| (5E,9E,13E)-6,10,4-trimethyl- pentadeca-5,9,13-trien-2,12-dione | Butyrylcholinesterase | 34.0 researchgate.netcabidigitallibrary.orgnih.gov |

Vascular Endothelial Growth Factor (VEGF) Receptor Inhibitory Activity

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. univ-tlemcen.dznih.gov VEGF exerts its effects by binding to and activating its receptors (VEGFRs), which possess tyrosine kinase activity. univ-tlemcen.dznih.gov Inhibition of the VEGF/VEGFR signaling pathway is a validated strategy in cancer therapy.

A bioinformatical study investigating the potential of components from Inula viscosa essential oil to inhibit VEGFR identified (E)-Z-Farnesylacetone as a promising candidate. univ-tlemcen.dznih.govtandfonline.com This in silico research, employing molecular modeling and dynamics, suggested that (E)-Z-Farnesylacetone acts as a functional inhibitor of VEGF activities. univ-tlemcen.dznih.govtandfonline.com The study highlighted its potential for further in vivo and in vitro investigation as a VEGFR inhibitor. univ-tlemcen.dztandfonline.com

Transmethylase Inhibition

Early research has indicated that this compound and related unsaturated carbonyl derivatives can inhibit transmethylase enzymes. thegoodscentscompany.comsigmaaldrich.cn One study specifically pointed to the in vitro inhibition of tRNA methyltransferases by t,t-farnesylacetone. thegoodscentscompany.com This inhibitory action on biological methylation processes suggests a potential mechanism for some of the observed biological activities of this compound. thegoodscentscompany.com

Antimicrobial and Antifungal Properties

This compound has demonstrated notable antimicrobial and antifungal activities. It is a known constituent of various plant essential oils that exhibit these properties. mdpi.comresearchgate.net

Antifungal Properties: Sesquiterpene ketones like this compound are recognized for their antifungal properties. mdpi.com Research on the endophytic fungus Phanerochaete sp. identified Z,Z-farnesyl acetone (B3395972) as a minor component in an extract that showed significant antifungal activity against Trichoderma reesei and Lasiodiplodia theobromae. farmaciajournal.com The antifungal effect is often attributed to the synergistic action of various compounds within the extracts. farmaciajournal.com

Anti-inflammatory Properties

This compound and its derivatives have been associated with anti-inflammatory effects. mdpi.comontosight.ai This property is often cited in the context of essential oils where this compound is a component. mdpi.comnih.gov

For instance, sesquiterpene ketones, including this compound, are known for their anti-inflammatory capabilities and are utilized in traditional medicine. mdpi.com Extracts of Leonurus sibiricus L., containing small amounts of this compound, were found to decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ in LPS-stimulated cells. nih.gov Additionally, studies on Datura metel L. extracts, where farnesyl acetone is a predominant compound, have shown an ability to suppress nitric oxide production, a key mediator in inflammation. mdpi.com

Anticancer and Anti-proliferative Properties

The potential of this compound in cancer research is an area of growing interest. ontosight.ai Several studies have highlighted its anticancer and anti-proliferative activities, often as a component of plant extracts. ontosight.ainih.govfrontiersin.org

Antioxidant Activity

This compound has been identified as a contributor to the antioxidant properties of various plant extracts. mdpi.comnih.gov Antioxidants are crucial for combating oxidative stress, which is implicated in numerous chronic diseases. brieflands.com

In a study on the invasive plant Heliotropium curassavicum, this compound was a major component of its essential oil, which exhibited considerable antioxidant activity. mdpi.comnih.gov The antioxidant capacity was attributed in part to the high content of oxygenated sesquiterpenes, including this compound. mdpi.com Similarly, the essential oil of Capsella bursa-pastoris, containing this compound, was identified as a potential source of antioxidants, with this compound showing a high binding affinity in in-silico molecular docking studies against xanthine (B1682287) oxidase. ju.edu.joresearchgate.net Derivatives of this compound found in Sargassum sagamianum have also been noted for their antioxidant activities. nih.gov

Anti-mutagenic Activity

Anti-mutagenic agents can reduce the rate of mutation. taylorandfrancis.com this compound, as a component of certain plant extracts, has been associated with anti-mutagenic effects. nih.gov

A study on Beta vulgaris L. (beet) leaf extract, which contains hexahydrofarnesyl acetone, demonstrated anti-mutagenic activity against various chromosomal abnormalities in the Allium test. nih.gov The extract was found to be non-mutagenic itself and exhibited an anti-mutagenic activity ranging from 35.9% to 61.8%. nih.gov It is suggested that essential oils and their components, like this compound, can exert cytoprotective and anti-mutagenic effects through synergistic processes. nih.gov

Anti-diabetic Activity

While direct studies on the anti-diabetic activity of this compound are limited, related research into plant extracts and other terpenes provides context for its potential mechanisms. Generally, anti-diabetic compounds can act by inhibiting enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate digestion. mdpi.comnih.gov By slowing the breakdown of carbohydrates, these inhibitors help to manage postprandial blood glucose levels. nih.gov

Some plant extracts containing terpene derivatives have shown anti-diabetic properties. nih.govmdpi.com For instance, flavonoids, another class of plant secondary metabolites, have been studied for their ability to improve insulin (B600854) sensitivity and glucose uptake in tissues. mdpi.comjchemlett.com The mechanisms often involve influencing glucose transporter proteins and hepatic enzymes. mdpi.com Although not directly demonstrated for this compound, its chemical nature as a terpene suggests it could potentially interact with metabolic pathways relevant to diabetes. nih.gov

Hormonal and Endocrine System Interactions

This compound plays a significant role in the endocrine systems of certain invertebrates, particularly crustaceans. It has been identified as a hormone synthesized by the androgenic gland and is involved in the regulation of sexual differentiation and reproduction. bioone.orgbgu.ac.ilscispace.com

In several decapod crustacean species, including the shore crab Carcinus maenas, this compound has been characterized as a male hormone. nih.govbioone.orgscispace.com It is synthesized in the androgenic gland, an organ exclusive to male crustaceans that controls the development of male characteristics and spermatogenesis. bgu.ac.iloup.combgu.ac.il The androgenic gland and its secretions, including this compound, are crucial for male differentiation; its absence leads to the development of female structures. oup.combgu.ac.il

The action of this compound is rapid and specific to the gonads. bioone.orgbgu.ac.il Injections of lipoidal substances from the androgenic gland of Carcinus maenas, later identified as this compound, were found to inhibit vitellogenesis (yolk production) in female amphipods. bgu.ac.ilscispace.comresearchgate.net This demonstrates its potent hormonal activity in influencing female reproductive processes.

This compound exerts its hormonal effects by directly influencing the synthesis of essential macromolecules like proteins and RNA within the gonads. bioone.orgbgu.ac.ilscispace.com

Studies have shown that this compound inhibits the incorporation of leucine (B10760876) and uridine, which are precursors for protein and RNA synthesis, respectively, in cultured ovaries. nih.govresearchgate.netsigmaaldrich.com The inhibition of protein synthesis appears to be a secondary effect, paralleling the inhibition of RNA synthesis. nih.gov This suggests that the primary mechanism of this compound is at the level of transcription, where it modifies the synthesis of RNA, which in turn affects protein production. nih.gov This inhibitory action on macromolecular synthesis is a key part of how it suppresses vitellogenesis in females. nih.govresearchgate.netresearchgate.net

The inhibitory action of this compound on macromolecular synthesis is gonad-specific, meaning it primarily targets the ovaries and testes. bioone.orgbgu.ac.ilnih.gov However, this action is not species-specific among crustaceans. bioone.orgbgu.ac.ilscispace.com This lack of species specificity allows this compound from one species, like Carcinus maenas, to affect the gonadal development of another, such as the amphipod Orchestia. scispace.com

| Feature | Description |

| Target Organ | Gonads (Ovaries and Testes) bioone.orgbgu.ac.ilnih.gov |

| Primary Molecular Effect | Inhibition of RNA synthesis (transcription) nih.gov |

| Secondary Molecular Effect | Inhibition of protein synthesis nih.gov |

| Physiological Outcome in Females | Inhibition of vitellogenesis researchgate.netnih.gov |

| Species Specificity | Not species-specific bioone.orgbgu.ac.ilscispace.com |

In insects, juvenile hormones (JHs) are crucial for regulating development, metamorphosis, and reproduction. nih.goviupac.orgresearchgate.net The biosynthesis of these hormones follows the mevalonate (B85504) pathway to produce farnesyl pyrophosphate, which is a precursor to farnesol (B120207) and subsequently juvenile hormone III. nih.goviupac.org Because of their critical roles, the enzymes in the JH biosynthetic pathway are considered promising targets for developing new, safer insecticides. nih.govresearchgate.net

This compound, being structurally similar to intermediates in this pathway, has been investigated for its potential to disrupt JH biosynthesis. nih.govnih.gov Studies on the diamondback moth, Plutella xylostella, have explored the use of farnesyl derivatives, including this compound, as biorational insecticides. nih.govnih.govresearchgate.net The aim is to interfere with the normal development and reproduction of the pest by inhibiting key enzymes in the JH pathway. nih.gov This approach offers a more target-specific and potentially environmentally friendlier alternative to conventional pesticides. nih.govmdpi.com

Ecological Roles and Significance of Farnesylacetone

Plant Defense Mechanisms

Plants have evolved a sophisticated array of defense mechanisms to protect themselves from a multitude of biotic threats. nih.gov These defenses can be broadly categorized as either constitutive, meaning they are always present, or induced, produced in response to an attack. nih.gov A primary strategy within these defense systems is the production of a diverse range of secondary metabolites, which are compounds not essential for primary growth and development but crucial for survival and interaction with the environment. nih.gov

Farnesylacetone is one such secondary metabolite, identified as a component in various plant species. Its presence has been documented in plants like Daphne odora and Artemisia annua. nih.gov The production of terpenoid compounds like this compound serves as a form of constitutive chemical defense. These substances can deter herbivores, act as toxins, or inhibit the growth of pathogens, thereby providing the plant with a baseline level of protection against potential threats.

Role in Plant-Pest and Plant-Pathogen Interactions

This compound demonstrates a significant role in mediating interactions between plants and their pests and pathogens. Its effects are most notably documented in direct deterrence and toxicity to herbivorous insects.

Research has demonstrated the insecticidal properties of this compound against significant agricultural pests. In laboratory bioassays, this compound was one of several farnesyl derivatives tested for its toxicity against the diamondback moth, Plutella xylostella, a major pest of Brassica crops. The study determined the lethal concentration required to kill 50% (LC50) and 90% (LC90) of the larval population after 96 hours of exposure.

Table 1: Toxicity of this compound to Plutella xylostella Larvae

| Parameter | Value (mg/L) |

|---|---|

| LC50 (96h) | 142.87 |

| LC90 (96h) | 407.67 |

Data sourced from a 2021 study on farnesyl derivatives. nih.gov

These findings indicate that this compound has a direct toxic effect on this major insect pest, highlighting its role in plant defense against herbivory. nih.gov

The role of this compound in plant-pathogen interactions is less defined in scientific literature. However, the antimicrobial activities of related terpenoid compounds are well-documented. Terpenes and their derivatives are known to exhibit antibacterial and antifungal properties, often by disrupting the integrity of microbial plasma membranes. nih.govcabidigitallibrary.org For instance, the related sesquiterpenoid alcohol, farnesol (B120207), has been shown to inhibit the growth of the bacterium Staphylococcus aureus. nih.govmdpi.com While direct evidence for this compound is limited, the established bioactivity of its chemical class suggests a potential role in defending plants against microbial pathogens.

Attraction of Natural Enemies of Herbivorous Insects

Plants can deploy indirect defense strategies, which involve recruiting the natural enemies of their attackers. nih.gov When a plant is damaged by herbivores, it often releases a specific blend of volatile organic compounds (VOCs), referred to as herbivore-induced plant volatiles (HIPVs). nih.govnih.gov This chemical plume acts as a distress signal, attracting predators and parasitoids that prey on or parasitize the feeding herbivores. nih.govresearchgate.net

The composition of these volatile blends is often highly specific, depending on the plant species and the herbivore causing the damage. nih.govresearchgate.net This specificity allows natural enemies to pinpoint the location of their hosts or prey. nih.govresearchgate.net These blends are typically complex mixtures of compounds, including green leaf volatiles, terpenoids, and other aromatic molecules. semanticscholar.org

As a volatile sesquiterpenoid, this compound is a type of compound commonly found in HIPV blends. While direct studies explicitly demonstrating this compound as an attractant for a specific predator or parasitoid are not extensively documented, its chemical nature places it within the class of compounds known to mediate these crucial tritrophic interactions. The release of volatile terpenes is a key element of this "cry for help," which serves to reduce herbivore pressure and ultimately benefits the plant's fitness. nih.govpsu.edu

Allelopathic Effects

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. researchgate.net In plants, this often manifests as the release of secondary metabolites into the environment, which can inhibit the growth of nearby competing plants. researchgate.net

This compound has been identified as a component of volatile oils that exhibit allelopathic properties. A study on the volatile oils from the aerial parts of Ochradenus arabicus identified this compound as one of the constituents. These volatile oils were found to have a significant inhibitory effect on the seed germination and seedling growth of the weed Dactyloctenium aegyptium. The allelopathic activity of these oils demonstrates another ecological role for this compound, contributing to the plant's ability to compete for resources by suppressing the growth of neighboring flora.

Table 2: Allelopathic Activity of Volatile Oil Containing this compound

| Target Species | Effect Observed |

|---|---|

| Dactyloctenium aegyptium | Suppression of seed germination |

| Dactyloctenium aegyptium | Inhibition of shoot and root growth |

Based on findings from a 2022 study on Ochradenus arabicus.

This allelopathic potential is a key aspect of the chemical ecology of this compound, influencing plant community structure and dynamics.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Synthetic Methodologies for Farnesylacetone and Derivatives

Chemical Synthesis Routes from Precursors (e.g., Farnesol (B120207), Farnesene)

The synthesis of farnesylacetone can be achieved from several starting materials, with farnesol and farnesene (B8742651) being prominent precursors.

Traditional methods for synthesizing this compound have involved the α-alkylation of acetoacetate (B1235776) with farnesyl derivatives. orgsyn.org Another approach involves the alkylation of lithiated acetone (B3395972) N,N-dimethylhydrazone. orgsyn.org A multi-step process starting from linalool, involving a Carroll rearrangement, Grignard reaction, and catalytic hydrogenation, has also been reported, though it is considered less economical due to low yields. epo.org

More contemporary methods have focused on improving efficiency and sustainability. One such method involves the reaction of nerolidol (B1678203) with isopropenylmethyl ether (IPM) in the presence of an acidic catalyst. epo.orggoogle.com This C3-elongation reaction, often referred to as the Saucy-Marbet reaction, can produce this compound in high yields. google.comchimia.ch

The use of farnesene as a starting material is also gaining traction, particularly with the advent of microbial fermentation methods for producing α-farnesene. google.com A patented process describes a two-step reaction starting from α-farnesene. First, a condensation reaction with an acetoacetate ester is carried out in the presence of a rhodium catalyst and an organic phosphine (B1218219) ligand to form a farnesyl acetone ester. This intermediate is then decarboxylated to yield this compound. patsnap.comgoogle.com This method is notable for its high yield and purity, both reported to be above 98%. patsnap.comgoogle.com Interestingly, the yield of this compound is significantly higher when using β-farnesene (95%) compared to α-farnesene (11%) as the substrate in certain conversion processes. nih.gov

Furthermore, synthetic routes to farnesol and other derivatives from farnesene have been developed, providing alternative pathways to valuable chemical intermediates from renewable feedstocks. google.comgoogle.com

Catalytic Reactions in this compound Synthesis

Catalysis plays a pivotal role in modern synthetic strategies for this compound, enabling milder reaction conditions, higher selectivity, and improved yields.

Acid catalysis is prominent in the Saucy-Marbet reaction for the C3-elongation of allylic alcohols like nerolidol. chimia.ch While various mineral acids (e.g., phosphoric acid, sulfuric acid) and strong organic acids (e.g., p-toluenesulfonic acid) can be used, phosphoric acid is often preferred. google.com The reaction is typically conducted at elevated temperatures, ranging from 100 to 200°C. epo.orggoogle.com Research has shown that using phosphoric acid in an organic solvent, such as acetone, is advantageous. epo.org Modern approaches also explore the use of solid acids like ion-exchange resins to replace traditional Brønsted acids, aiming for more environmentally friendly processes. chimia.ch

Transition metal catalysis is central to methods starting from farnesene. A key process involves the rhodium-catalyzed condensation of α-farnesene with an acetoacetate. patsnap.comgoogle.com Specifically, catalysts like bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate, in combination with an organic phosphine ligand such as triphenylphosphine (B44618) sodium trimetaphosphate, have been effectively used. google.com This catalytic system facilitates the formation of the farnesyl ketoester intermediate with high efficiency. google.com Palladium-based catalysts are also employed, for instance, in the preparation of saturated terpenoid ketones like hexahydrofarnesyl acetone. google.com Furthermore, palladium on carbon (Pd/C) is used for the hydrogenation of this compound to produce isophytol. dokumen.pub

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives has been explored to generate analogs with potential biological activities. For instance, a this compound derivative analogous to the natural product sargahydroquinoic acid was synthesized in a five-step protocol starting from geranyl acetone. researchgate.net

General synthetic strategies for creating substituted derivatives often rely on the versatile reactivity of the this compound backbone or its precursors. Methods such as alkylation reactions of organometallics, sigmatropic rearrangements, and transition metal-catalyzed coupling reactions can be employed to introduce various substituents onto the polyprenyl chain. dokumen.pub The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons olefination, are also powerful tools for extending and modifying the carbon chain, allowing for the synthesis of a wide range of derivatives. orgsyn.org

Optimization of Synthetic Protocols for Yield and Purity

Optimizing synthetic protocols is crucial for the industrial-scale production of this compound with high yield and purity.

In the acid-catalyzed reaction of nerolidol with isopropenylmethyl ether, several parameters have been optimized. The molar ratio of nerolidol to isopropenylmethyl ether is a key factor, with a range of >3.8 to 5.0 for the ether being optimal for producing (E,E)-farnesyl acetone in high steric purity. epo.org The reaction temperature is typically maintained between 100 and 200°C, and the reaction time can range from 8 to 20 hours. epo.org The concentration of the phosphoric acid catalyst is also controlled, generally between 0.01 to 0.5 mol% relative to nerolidol. epo.org Purification by fractional distillation under high vacuum (less than 0.1 mbar) is essential to isolate the desired E/E-isomer with a steric purity of at least 90%. epo.orggoogle.com

Analytical and Characterization Techniques in Farnesylacetone Research

Spectrophotometric Studies in Biological Assays

Spectrophotometry is a fundamental technique used to measure the amount of light absorbed or transmitted by a sample, which is instrumental in various biological assays. danaher.com This method is widely applied in biochemistry and pharmaceutical research to determine the concentration of substances, assess drug purity, and conduct enzyme kinetic studies. danaher.commrclab.com In the context of farnesylacetone research, spectrophotometry is employed to evaluate its biological activities. For instance, in assays determining antioxidant potential, spectrophotometric methods are used to measure the reduction of colored reagents, such as in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radical scavenging assays. mdpi.com Similarly, when investigating the anti-diabetic activity of plant extracts containing this compound, spectrophotometry can be used to measure the inhibition of enzymes like α-amylase and α-glucosidase. nih.gov The technique's application extends to determining betalain content (betacyanin and betaxanthin) in plant extracts through measurements at specific wavelengths (538 nm and 480 nm, respectively). nih.gov

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are essential for separating complex mixtures into their individual components, a critical step before identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is the method of choice for analyzing volatile and semi-volatile organic compounds. thermofisher.com In this compound research, GC-MS is extensively used to identify and quantify its presence in essential oils and plant extracts. mdpi.comju.edu.jo The process involves vaporizing the sample and passing it through a capillary column, where compounds are separated based on their boiling points and polarity. thermofisher.com As each compound elutes, it enters the mass spectrometer, is ionized, and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for its identification by comparing it to spectral libraries like those from WILEY and NIST. nih.gov For example, GC-MS analysis of Polygonum equisetiforme essential oil identified hexahydrofarnesyl acetone (B3395972) as a major constituent (29.45%). mdpi.com Similarly, it was identified in the essential oil of Beta vulgaris L. leaves. nih.gov The technique's high sensitivity allows for the detection of trace amounts of compounds, making it invaluable for analyzing complex natural product mixtures. scioninstruments.com

| Plant Source | Identified Compound | Relative Percentage (%) | Reference |

|---|---|---|---|

| Polygonum equisetiforme | Hexahydrofarnesyl acetone | 29.45 | mdpi.com |

| Beta vulgaris L. | Hexahydrofarnesyl acetone | Major constituent | nih.gov |

| Capsella bursa-pastoris | This compound | Present | ju.edu.jo |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are versatile techniques that couple the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. wikipedia.org This combination is particularly useful for analyzing non-volatile and thermally labile compounds. thermofisher.com While LC separates the components of a mixture, MS provides mass information that aids in their identification. wikipedia.org LC-MS/MS takes this a step further by using two stages of mass analysis, offering enhanced sensitivity and specificity, which is ideal for complex mixtures. creative-proteomics.com In studies involving plant extracts that may contain this compound, LC-MS/MS is used to obtain a comprehensive phytochemical profile. nih.gov For example, an analysis of Beta vulgaris leaf extract used LC-MS/MS to identify various phenolic compounds present alongside essential oil components like this compound. nih.gov This technique is crucial for metabolomics studies, allowing for the analysis of a wide range of biochemicals in biological and environmental samples. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. solubilityofthings.comlibretexts.org It works by exploiting the magnetic properties of atomic nuclei, providing detailed information about the connectivity of atoms and their chemical environment. libretexts.org For a molecule like this compound, NMR is essential for confirming its exact isomeric form and the arrangement of its atoms. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (like COSY, HSQC, and HMBC) are employed. core.ac.uk The chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) reveal interactions between neighboring nuclei. core.ac.uk This data allows chemists to piece together the molecule's carbon skeleton and the position of functional groups, which is fundamental for the complete structural elucidation of new or isolated natural products. core.ac.uknih.govresearchgate.net

Structure Activity Relationship Sar Studies of Farnesylacetone

Correlation of Stereochemistry (E/Z Isomerism) with Biological Activity

Farnesylacetone possesses two double bonds in its farnesyl tail, giving rise to the possibility of four stereoisomers: (E,E), (E,Z), (Z,E), and (Z,Z). Research has shown that the specific geometric configuration of these double bonds can significantly impact the compound's biological effects.

Commercially available this compound is often a mixture of isomers. gwern.netsigmaaldrich.com For instance, one analysis revealed that a commercial sample was a mixture of three isomers, presumed to be double bond isomers, in roughly comparable amounts. gwern.net The most common and often most biologically relevant isomer is (E,E)-farnesylacetone, also referred to as trans,trans-farnesylacetone. nih.govthegoodscentscompany.com

While direct comparative studies on the specific activities of all four isomers are not extensively detailed in the available literature, the prevalence of the (E,E) isomer in nature and its use in various studies suggests its importance. nih.gov The geometry of the molecule is critical for its interaction with biological targets, and thus, different isomers can exhibit varied potencies. For example, in a study of farnesol (B120207) and its derivatives as inhibitors of monoamine oxidase B (MAO-B), the trans,trans-farnesol isomer was found to be a more potent inhibitor than a mixture of farnesal (B56415) isomers and this compound (which was also a mix of isomers). gwern.net This suggests that the trans,trans (or E,E) configuration is likely important for this specific activity.

Table 1: Isomers of this compound

| Isomer Name | Common Name | PubChem CID |

|---|---|---|

| (5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | (E,E)-Farnesylacetone | 1711945 |

| (5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | (E,Z)-Farnesylacetone | 1711944 |

| (5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | (Z,E)-Farnesylacetone | - |

| (5Z,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | (Z,Z)-Farnesylacetone | 1711942 |

Identification of Key Structural Requirements for Specific Activities

The biological activity of this compound is intrinsically linked to its specific structural features, including the ketone group, the length of the isoprenoid chain, and the presence and position of double bonds.

The ketone functional group at the 2-position is a critical feature. ontosight.ai The polarity imparted by the carbonyl group is considered crucial for bioavailability. researchgate.netresearchgate.net Studies comparing farnesol (an alcohol) and this compound (a ketone) with the nonpolar hydrocarbon eicosane (B133393) showed that the presence of these polar functional groups improved the ADME (absorption, distribution, metabolism, and excretion) profile. researchgate.netresearchgate.net

The length of the carbon chain is also a determining factor. This compound is a C18 ketone, while the structurally related geranylacetone (B162166) is a C13 ketone. wikipedia.orgnih.gov This difference in chain length, and thus lipophilicity and molecular size, can lead to variations in biological activity. For instance, studies on the deterrent effects of these compounds on aphids have shown that structural characteristics, including chain length, can produce radical changes in the activity profile.

The unsaturation in the carbon chain, provided by the double bonds, is another key requirement. researchgate.net Unsaturation can improve the complementarity between the ligand (this compound) and its biological receptor. researchgate.net The specific arrangement of these double bonds, as discussed in the previous section, also plays a significant role.

Modifications and Derivatizations for Enhanced Activity

To explore and enhance the biological activities of this compound, various modifications and derivatizations have been investigated. These chemical alterations aim to improve potency, selectivity, and pharmacokinetic properties.

One area of research has been the synthesis of this compound derivatives with modified functional groups. For example, the conversion of the ketone to other functionalities or the introduction of new groups can alter the compound's biological profile. In a study on MAO-B inhibition, farnesol and farnesal (the corresponding alcohol and aldehyde) showed different inhibitory potencies compared to this compound. gwern.net

Derivatization has also been explored in the context of creating novel bioactive compounds. For instance, this compound derivatives have been isolated from marine sources like the brown alga Sargassum sagamianum. researchgate.net Two such derivatives, (5E,10Z)-6,10,14-trimethylpentadeca-5,10-dien-2,12-dione and (5E,9E,13E)-6,10,4-trimethylpentadeca-5,9,13-trien-2,12-dione, were identified and shown to have moderate inhibitory activity against acetylcholinesterase and butyrylcholinesterase. researchgate.net These derivatives feature an additional ketone group, highlighting how oxidation of the farnesyl chain can lead to new biological activities.

Furthermore, the synthesis of substituted this compound derivatives has been undertaken to investigate their potential as therapeutic agents, such as inhibitors of platelet aggregation. researchgate.net Such studies underscore the potential for creating a diverse library of bioactive compounds based on the this compound scaffold.

Table 2: Comparison of this compound and a Derivative

| Compound | Key Structural Feature | Observed Biological Activity |

|---|---|---|

| This compound | Single ketone at C-2 | MAO-B inhibition (moderate) |

| (5E,10Z)-6,10,14-trimethylpentadeca-5,10-dien-2,12-dione | Ketones at C-2 and C-12 | Acetylcholinesterase and butyrylcholinesterase inhibition |

Emerging Research and Future Directions in Farnesylacetone Studies

Biotechnological Applications and Compound Production

The industrial production of farnesylacetone and its derivatives is a significant area of research, with a focus on developing sustainable and cost-effective methods. One promising approach involves the use of microbial fermentation. For instance, high-purity α-farnesene, a precursor to this compound, can be produced through microbial fermentation, which can significantly lower production costs. google.com This bio-based farnesene (B8742651) can then be chemically converted to this compound. acs.orgsjtu.edu.cn Research has shown that using β-farnesene as a substrate can yield this compound with up to 95% efficiency, a significant improvement over the 11% yield from α-farnesene. sjtu.edu.cn

Metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli is a key strategy to enhance the production of farnesene, the direct precursor to this compound. nih.gov By optimizing metabolic pathways, such as the mevalonate (B85504) (MVA) pathway, and overexpressing key enzymes like farnesene synthase, researchers have achieved significant increases in farnesene yields. acs.orgnih.gov For example, engineering S. cerevisiae has led to the production of up to 130 g/L of β-farnesene. acs.org Further protein engineering of farnesene synthase has also been shown to dramatically increase production. acs.org The development of synthetic biology tools and the engineering of microbial cell factories are poised to further improve the efficiency and economic viability of producing this compound and other valuable terpenoids. mdpi.commdpi.com

Exploration of Novel Therapeutic and Agrochemical Applications

This compound and its derivatives are being investigated for a range of therapeutic and agrochemical uses due to their diverse biological activities.

In the realm of therapeutic applications, this compound has demonstrated potential as an antiproliferative agent. nih.gov Molecular docking studies have shown that it can interact with key cancer-related targets like topoisomerases I and II, CDK4/cyclin D1, and Aurora B kinases. nih.gov Additionally, derivatives of this compound have been synthesized and shown to inhibit platelet aggregation, suggesting a potential role in preventing atherothrombosis. researchgate.net The compound is also considered a potential candidate for the treatment of neural diseases, inflammatory bowel disease, and chronic liver disease. google.com

In agrochemicals, this compound is being explored for its potential as a natural pesticide. researchgate.net Essential oils containing this compound have exhibited allelopathic effects, inhibiting the germination and growth of certain weeds. researchgate.netresearchgate.net The compound's broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi, further highlights its potential in agricultural applications. nih.gov For instance, hexahydro-farnesyl acetone (B3395972), a related compound, has shown significant cidal activity and allelopathic effects. nih.gov The volatile nature of this compound also makes it a candidate for use in managing insect pests through olfactory-based strategies. frontiersin.org

Understanding Environmental Influences on this compound Production in Organisms

The production of this compound in plants and other organisms is not static; it is influenced by a variety of environmental factors. Abiotic stressors such as light intensity, temperature, and soil conditions can significantly affect the synthesis of secondary metabolites, including terpenoids like this compound. nih.govfrontiersin.org For example, studies on Beta vulgaris L. have shown that differences in habitat conditions are closely related to the phytochemical content, including compounds like hexahydro-farnesyl acetone. nih.gov Similarly, the chemical profile of essential oils from plants like Heliotropium curassavicum can vary depending on environmental factors, which in turn affects the concentration of constituents like this compound. researchgate.net

In tomato, the production of this compound is linked to the levels of carotenoids, which are themselves influenced by environmental cues. frontiersin.org For instance, lycopene (B16060) biosynthesis in tomatoes is inhibited at low temperatures and blocked at high temperatures. frontiersin.org The expression of carotenoid cleavage dioxygenase (CCD) enzymes, which are responsible for producing this compound from carotenoids, is also regulated by developmental stage and environmental stimuli. frontiersin.orgnih.gov Understanding these environmental influences is crucial for both agricultural practices aimed at enhancing desirable traits in crops and for the sustainable sourcing of natural this compound.

Further Elucidation of Complex Biosynthetic and Metabolic Networks

This compound is a product of the intricate network of terpenoid biosynthesis. mdpi.com It is primarily formed through the oxidative cleavage of carotenoids by carotenoid cleavage dioxygenase (CCD) enzymes. nih.govresearchgate.netuva.nl In tomatoes, for example, the enzyme SlCCD1B has been shown to produce this compound from the carotenoid precursors phytoene (B131915) or phytofluene. researchgate.net

The biosynthesis of this compound's precursors begins with the universal C5 isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. mdpi.comuva.nl These units are then assembled into larger molecules like farnesyl pyrophosphate (FPP), the direct precursor to sesquiterpenes. uva.nl this compound is also identified as a metabolite in various organisms, and its presence can be indicative of specific metabolic states or responses to stimuli. frontiersin.org For instance, in broilers poisoned with hexavalent chromium, this compound was identified as a potential biomarker in the liver, suggesting its involvement in the response to toxicity. nih.gov Further research into these complex biosynthetic and metabolic networks will not only deepen our fundamental understanding of plant and animal biochemistry but may also reveal new targets for metabolic engineering to enhance this compound production. mdpi.com

Integration of In Silico Approaches (e.g., Molecular Docking, ADME Prediction)

In silico methods, including molecular docking and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, are becoming indispensable tools in the study of this compound. These computational approaches allow for the rapid screening and characterization of the compound's potential biological activities and pharmacokinetic profile, saving time and resources compared to traditional experimental methods.

Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. For example, docking simulations have shown that this compound can bind to the active sites of enzymes involved in cancer, such as topoisomerases and kinases, with favorable binding energies, suggesting a molecular basis for its observed antiproliferative effects. nih.gov It has also been docked with xanthine (B1682287) oxidase, indicating potential as an antioxidant. ju.edu.joju.edu.jo

ADME prediction tools, such as SwissADME, are used to evaluate the drug-likeness of this compound. ju.edu.jouniv-tlemcen.dz These predictions assess properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. ju.edu.joresearchgate.net Studies have indicated that this compound has good predicted gastrointestinal absorption and does not penetrate the blood-brain barrier. ju.edu.joresearchgate.net It is also predicted to be an inhibitor of the CYP2C9 enzyme. ju.edu.jo Toxicity predictions have also been carried out, with some analyses suggesting that related compounds like hexahydro-farnesyl acetone are non-mutagenic, non-carcinogenic, and non-toxic. mdpi.com These in silico findings provide a strong foundation for guiding further experimental validation and development of this compound for therapeutic and other applications. univ-tlemcen.dzresearchgate.net

常见问题

Q. What are the established synthetic routes for farnesylacetone, and how can isomer separation be optimized?

this compound is synthesized via ethynylation of terpenylacetones under normal pressure using alkali metal hydroxides and organic solvents . Key parameters include reaction temperature (optimized at 60–80°C), solvent type (e.g., toluene or THF), and catalyst concentration. Isomer separation requires gas chromatography-mass spectrometry (GC/MS) with polar capillary columns (e.g., DB-WAX), leveraging retention indices and mass spectral libraries to distinguish cis/trans configurations . For purity >97%, preparative HPLC with chiral stationary phases is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound and validating its structural identity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ketone backbone and unsaturated bonds, while two-dimensional NMR (e.g., COSY, HSQC) resolves geometric isomerism . GC/MS with electron ionization (EI) at 70 eV provides fragmentation patterns for isomer identification (e.g., m/z 262.44 for molecular ion) . UV-Vis spectroscopy is less effective due to interference from conjugated dienes in complex matrices .

Q. How should researchers assess and report the purity of this compound in experimental studies?

Use high-performance liquid chromatography (HPLC) with UV detection at 210–230 nm, calibrated against certified reference standards. Report percent purity alongside impurity profiles (e.g., residual solvents, isomers) . For publications, include detailed chromatographic conditions (column type, mobile phase) and validation parameters (LOD, LOQ) per ICH guidelines .

Advanced Research Questions

Q. What factors contribute to Pd/AC catalyst deactivation during this compound hydrogenation, and how can regeneration protocols be optimized?

Catalyst deactivation arises from coking (carbon deposition) and Pd leaching under high hydrogen pressures (>2 MPa). Regeneration involves calcination at 400°C in air to remove coke, followed by acid washing (e.g., HNO₃) to redisperse Pd nanoparticles . Kinetic studies suggest reducing reaction temperatures to 80–100°C and using H₂ flow rates of 30–50 mL/min to prolong catalyst lifespan .

Q. How do reaction parameters influence the yield of alkynylated derivatives in this compound ethynylation?

Optimal yields (≥85%) for alkynylated products like dehydronerolidol require:

- Solvent polarity : Non-polar solvents (toluene) enhance regioselectivity.

- Alkali concentration : 10–15 wt% KOH promotes ethynide ion formation.

- Time-temperature balance : 6–8 hours at 70°C minimizes side reactions . Post-reaction, column chromatography (silica gel, hexane/ethyl acetate) isolates target compounds.

Q. What experimental variables affect this compound accumulation in plant metabolite studies, and how can these be controlled?

In tobacco studies, this compound levels correlate with organic-inorganic nitrogen ratios in soil. A 3:1 organic-to-inorganic N ratio increased concentrations by 148% compared to controls, likely due to enhanced carotenoid degradation . Controlled trials should monitor light exposure (12–16 hr photoperiod) and soil pH (6.0–6.5) to standardize biosynthesis pathways .

Q. How can researchers resolve contradictions in this compound quantification across studies with varying methodologies?

Discrepancies often stem from matrix effects (e.g., co-eluting terpenoids) and extraction efficiencies. Validate methods using spike-recovery tests (85–115% acceptable range) and inter-laboratory comparisons . For GC/MS, employ stable isotope-labeled internal standards (e.g., d₃-farnesylacetone) to correct for ionization variability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow OSHA HCS guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or high-concentration handling .

- Spill management : Absorb with diatomaceous earth, dispose as hazardous waste (CAS 1117-52-8) .

Data Presentation Guidelines

- Synthesis protocols : Report catalyst loading (wt%), reaction times, and isomer ratios .

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Duncan’s method) for biological replicates, specifying p-values (e.g., P < 0.05) .

- Supporting information : Upload raw GC/MS spectra, NMR assignments, and calibration curves to repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。